molecular formula C₃₁H₃₈O₁₁ B1141959 Estrone β-D-Glucuronide Triacetate Methyl Ester CAS No. 27537-72-0

Estrone β-D-Glucuronide Triacetate Methyl Ester

Cat. No.: B1141959
CAS No.: 27537-72-0
M. Wt: 586.63
InChI Key:
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Scientific Research Applications

Estrone β-D-Glucuronide Triacetate Methyl Ester is widely used in scientific research, particularly in the fields of:

    Chemistry: It serves as a model compound for studying glucuronidation and acetylation reactions.

    Biology: The compound is used to investigate estrogen metabolism and its effects on various biological systems.

    Medicine: Research on this compound helps in understanding estrogen-related diseases and developing therapeutic interventions.

    Industry: It is used in the development of biochemical assays and diagnostic tools

Mechanism of Action

The mechanism of action of “Estrone β-D-Glucuronide Triacetate Methyl Ester” is not explicitly mentioned in the available resources. However, estrone glucuronide, a related compound, serves as a long-lasting reservoir of estradiol that effectively extends its terminal half-life of oral estradiol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Estrone β-D-Glucuronide Triacetate Methyl Ester involves multiple steps, starting from estrone. The process typically includes the glucuronidation of estrone, followed by acetylation and methylation reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound is generally carried out in specialized facilities equipped with advanced chemical synthesis technologies. The process involves stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Estrone β-D-Glucuronide Triacetate Methyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions often involve controlled temperatures and pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms .

Comparison with Similar Compounds

Similar Compounds

  • Estrone
  • Estradiol
  • Estriol
  • Estrone Sulfate

Uniqueness

Estrone β-D-Glucuronide Triacetate Methyl Ester is unique due to its specific glucuronidation and acetylation modifications, which enhance its stability and solubility. These properties make it particularly useful in biochemical research and industrial applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Estrone β-D-Glucuronide Triacetate Methyl Ester involves the protection of the hydroxyl groups of estrone, followed by glucuronidation and acetylation. The final step involves the methylation of the glucuronide group.", "Starting Materials": [ "Estrone", "Glucuronic acid", "Acetic anhydride", "Methanol", "Dimethylformamide", "Triethylamine", "Dicyclohexylcarbodiimide", "Methyl iodide" ], "Reaction": [ "Protection of the hydroxyl groups of estrone using acetic anhydride and triethylamine in dimethylformamide", "Glucuronidation of the protected estrone using glucuronic acid, dicyclohexylcarbodiimide, and dimethylformamide", "Deprotection of the acetyl groups using sodium methoxide in methanol", "Acetylation of the glucuronide using acetic anhydride and triethylamine in dimethylformamide", "Methylation of the glucuronide using methyl iodide and potassium carbonate in dimethylformamide" ] }

CAS No.

27537-72-0

Molecular Formula

C₃₁H₃₈O₁₁

Molecular Weight

586.63

Synonyms

17-Oxoestra-1,3,5(10)-trien-3-yl-β-D-glucopyranosiduronic Acid Triacetate Methyl Ester;  3-(β-D-Glucopyranuronosyloxy)-estra-1,3,5(10)-trien-17-one Methyl Ester Triacetate

Origin of Product

United States

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